molecular formula C6H12Cl2N2S B1423340 N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride CAS No. 1332529-45-9

N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride

Cat. No.: B1423340
CAS No.: 1332529-45-9
M. Wt: 215.14 g/mol
InChI Key: PIEYPVBQMOSBFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C6H12Cl2N2S and its molecular weight is 215.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(1,3-thiazol-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-2-7-5-6-8-3-4-9-6;;/h3-4,7H,2,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEYPVBQMOSBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CS1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(1,3-thiazol-2-ylmethyl)ethanamine Dihydrochloride: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2] This five-membered aromatic ring, containing both sulfur and nitrogen atoms, is a key structural component in numerous FDA-approved drugs, including the antimicrobial sulfathiazole, the anti-HIV agent ritonavir, and the anticancer drug dasatinib.[3][4] The versatility of the thiazole nucleus allows for diverse chemical modifications, leading to compounds with activities spanning antimicrobial, antifungal, anti-inflammatory, anticancer, and antihypertensive effects.[3][5][6] This guide provides a comprehensive technical overview of a representative thiazole derivative, N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride, focusing on its plausible synthesis, analytical characterization, and inferred biological potential based on the rich chemistry of its structural class.

Proposed Synthesis of this compound

A proposed multi-step synthesis is outlined below:

  • Step 1: Synthesis of 2-(Bromomethyl)-1,3-thiazole. This key intermediate can be prepared from 1,3-dibromoacetone and thioacetamide.

  • Step 2: Nucleophilic Substitution with Ethylamine. The bromide in 2-(bromomethyl)-1,3-thiazole is a good leaving group, allowing for a nucleophilic substitution reaction with ethylamine to form N-(1,3-thiazol-2-ylmethyl)ethanamine.

  • Step 3: Formation of the Dihydrochloride Salt. The final product is obtained by treating the free base with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.

Synthesis_of_N-(1,3-thiazol-2-ylmethyl)ethanamine_dihydrochloride Thioacetamide Thioacetamide Bromomethylthiazole 2-(Bromomethyl)-1,3-thiazole Thioacetamide->Bromomethylthiazole Hantzsch Synthesis Dibromoacetone 1,3-Dibromoacetone Dibromoacetone->Bromomethylthiazole Ethylamine Ethylamine (CH3CH2NH2) FreeBase N-(1,3-thiazol-2-ylmethyl)ethanamine Ethylamine->FreeBase HCl Hydrochloric Acid (HCl) FinalProduct N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride HCl->FinalProduct Bromomethylthiazole->FreeBase Nucleophilic Substitution FreeBase->FinalProduct Salt Formation

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-(Bromomethyl)-1,3-thiazole
  • To a stirred solution of thioacetamide (1.0 eq) in ethanol at room temperature, add 1,3-dibromoacetone (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(bromomethyl)-1,3-thiazole.

Step 2: Synthesis of N-(1,3-thiazol-2-ylmethyl)ethanamine
  • Dissolve 2-(bromomethyl)-1,3-thiazole (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add an excess of ethylamine (e.g., a 2.0 M solution in THF, 3.0 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base, N-(1,3-thiazol-2-ylmethyl)ethanamine.

Step 3: Preparation of this compound
  • Dissolve the crude N-(1,3-thiazol-2-ylmethyl)ethanamine in a minimal amount of isopropanol.

  • Cool the solution in an ice bath and add a solution of hydrochloric acid in isopropanol (2.2 eq) dropwise with stirring.

  • Stir the mixture at 0 °C for 1 hour, during which a precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold isopropanol and then with diethyl ether.

  • Dry the solid under vacuum to obtain this compound.

Physicochemical Properties and Analytical Characterization

The final product, this compound, is expected to be a crystalline solid with good solubility in water and polar organic solvents. Its structure and purity would be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene bridge, and signals for the protons on the thiazole ring.

    • ¹³C NMR: The spectrum would display distinct peaks for the carbons of the ethyl group, the methylene carbon, and the carbons of the thiazole ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the free base, confirming the presence of the parent ion peak.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching, C-H stretching, C=N, and C-S bonds within the molecule.

Inferred Biological and Pharmacological Profile

The biological activity of this compound can be inferred from structurally related compounds reported in the literature. The thiazole scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad range of biological activities.

Potential Antimicrobial and Antifungal Activity

Numerous studies have reported the synthesis of thiazole derivatives with significant antibacterial and antifungal properties.[6] The presence of the thiazole ring is often associated with the ability to interfere with microbial growth. The specific substitution pattern on the thiazole ring can modulate the potency and spectrum of activity.

Potential Anticancer Activity

Thiazole-containing compounds have emerged as promising anticancer agents.[1][7] Some derivatives have been shown to induce apoptosis in cancer cell lines.[7] The mechanism of action for many of these compounds involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.

Potential Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory properties.[8] These compounds may exert their effects by inhibiting pro-inflammatory enzymes or signaling pathways.

The table below summarizes the biological activities of some representative thiazole derivatives.

Thiazole Derivative Class Biological Activity Example Compound/Study Quantitative Data (if available)
2-AminothiazolesAntibacterial, AntifungalN,N'-diaryl-1,3-thiazole-2,4-diaminesModerate to good activity against S. aureus, E. coli, M. purpurea, and P. citrinum[6]
Trisubstituted ThiazolesAntitumorHydrazide-hydrazone and carboxamide containing thiazolesIC50 values of 1.11-2.21 µg/mL against various cancer cell lines[7]
ThiazolidinonesAntioxidant3-(benzo[d][9][10]dioxol-5-ylmethyl)-2-(4-nitrophenyl)thiazolidin-4-one derivativesEC50 values for lipid peroxidation inhibition as low as 0.565 ± 0.051 mM[8]
Thiazole-based PI4KIIIβ inhibitorsAntiviral (Rhinovirus)2-amido-3-aryl-4-methyl-thiazole derivativesPotent in vitro activities against RV and enterovirus strains[11]

Proposed Mechanism of Action: A Hypothetical Pathway

Based on the activities of related compounds, a potential mechanism of action for the antimicrobial properties of this compound could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For instance, some thiazole compounds are known to inhibit bacterial DNA gyrase or topoisomerase IV.

Hypothetical_Antimicrobial_MoA Compound N-(1,3-thiazol-2-ylmethyl) ethanamine Inhibition Inhibition Compound->Inhibition Target Bacterial Enzyme (e.g., DNA Gyrase) DNA_Replication DNA Replication Target->DNA_Replication blocks Inhibition->Target Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Figure 2: Hypothetical mechanism of antimicrobial action.

Representative Experimental Protocol: Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial activity of this compound, a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) would be employed.

Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Inoculum: Prepare a bacterial suspension of a standard strain (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB), adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

This compound represents a simple yet potentially valuable derivative of the medicinally important thiazole class of compounds. Based on the extensive literature on related structures, this compound is predicted to possess interesting biological activities, particularly as an antimicrobial or anticancer agent. The proposed synthetic route offers a practical method for its preparation, and standard analytical techniques can be used for its full characterization.

Future research should focus on the actual synthesis and purification of this compound, followed by a comprehensive screening for a wide range of biological activities. Should promising activity be identified, further studies would involve lead optimization to enhance potency and selectivity, as well as detailed mechanistic investigations to elucidate its mode of action at the molecular level. The exploration of such novel thiazole derivatives continues to be a fertile ground for the discovery of new therapeutic agents.

References

  • Vertex AI Search. (n.d.). United States Patent (19) 11 Patent Number: 5,977,373.
  • Al-Romaigh, F. A., Al-Dhfyan, A., Al-Omair, M. A., El-Emam, A. A., & Al-Obaid, A. R. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8873. [Link]

  • Hassan, A. A., Mohamed, S. K., Nasr, M. K., El-Shaieb, K. M. A., Abdel-Aziz, A. T., & Abdel Rahman, M. R. (2015). Synthesis and Biological activity of 1,3-Thiazolylidenehydrazinylidene ethylpyridiniumbromide monohydrate, 1,3-Thiazolylidenehydraziniumbromide and 1,3-Thiazolylidenehydrazine derivatives. International Journal of ChemTech Research, 8(2), 3357-3367. [Link]

  • Google Patents. (n.d.). US10351556B2 - Process for the preparation of 1,3-thiazol-5-ylmethyl [(2R,5R)-5-{[(2s)-2-[(methyl{[2-(propan-2-yl)-1,3-thiazol-4YL] methyl} carbamoyl) amino]-4-(morpholin-4-yl)butanoyl]amino)-1,6-diphenylhexan-2-yl]carbamate.
  • Sharma, R., Kumar, D., & Singh, G. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758. [Link]

  • Posa, V., Cacia, M., & de Luca, L. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(1), 123. [Link]

  • Google Patents. (n.d.). US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.
  • ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. Retrieved February 3, 2026, from [Link]

  • Pavlova, V. V., Zadorozhnii, P. V., Kiselev, V. V., Okhtina, O. V., & Kiselev, A. V. (2025). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 13(2), 51-58. [Link]

  • He, W., Li, Y., Wu, H., Song, H., & Yang, S. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3331. [Link]

  • Raslan, M. A., & Hassan, A. A. (2020). Efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. Heterocycles, 100(5), 809-821. [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. Retrieved February 3, 2026, from [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2013). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(13), 3669-3674. [Link]

  • Kumar, S., & Bawa, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3531. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved February 3, 2026, from [Link]

  • Justia Patents. (n.d.). Crystallisation of thiamine hydrochloride. Retrieved February 3, 2026, from [Link]

  • Sharma, A., Singh, P., & Kumar, A. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews, 22(1), 1435-1447. [Link]

  • El-Metwaly, A. M., & El-Gazzar, M. G. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1735. [Link]

  • News-Medical.Net. (2026, February 2). Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Selected commercial drugs based on thiazole. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.
  • PubChem. (n.d.). (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. Retrieved February 3, 2026, from [Link]

Sources

Navigating the Uncharted: A Pharmacological Scoping Guide for N-(1,3-thiazol-2-ylmethyl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Whitepaper for Drug Discovery Professionals

Preamble: Defining the Scope in Data-Limited Scenarios

In the landscape of drug discovery and chemical biology, we often encounter compounds with established structures but limited to non-existent public pharmacological data. N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride presents such a case. A comprehensive search of the scientific literature and patent databases reveals a significant gap in our understanding of its specific biological activities, mechanism of action, and pharmacokinetic profile.

This guide, therefore, deviates from a traditional monograph on a well-characterized agent. Instead, it serves as a strategic pharmacological assessment and predictive guide for researchers. By dissecting the compound's core structure—the thiazole ring linked to an ethylamine side chain—and drawing parallels with structurally related, well-documented molecules, we can construct a logical framework for initiating a research program into its potential pharmacology. This document is designed to be a starting point, providing the foundational logic for hypothesis generation and experimental design.

Structural and Physicochemical Properties

A foundational analysis of a compound's potential biological activity begins with its physicochemical properties. These parameters govern its ability to be absorbed, distributed, metabolized, excreted, and to interact with biological targets.

PropertyValueImplication for Pharmacokinetics & Pharmacodynamics
Molecular Formula C₆H₁₂Cl₂N₂SIndicates a relatively small molecule.
Molecular Weight 203.14 g/mol Suggests good potential for oral bioavailability (satisfies Lipinski's Rule of Five).
Hydrogen Bond Donors 2Can participate in interactions with biological targets.
Hydrogen Bond Acceptors 2Can participate in interactions with biological targets.
LogP (Predicted) ~1.0-2.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
pKa (Predicted) ~8.5-9.5 (amine)The ethylamine side chain will be protonated at physiological pH, influencing receptor interactions and solubility.

Deconstructing the Pharmacophore: The Thiazole Core and Ethylamine Side Chain

The structure of N-(1,3-thiazol-2-ylmethyl)ethanamine can be broken down into two key components, each contributing to its potential pharmacological profile.

  • The 1,3-Thiazole Ring: This five-membered heterocyclic ring is a well-established "privileged structure" in medicinal chemistry. Its presence in numerous approved drugs and bioactive molecules highlights its favorable properties, including metabolic stability and the ability to engage in various non-covalent interactions with protein targets. Thiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

  • The Ethanamine Side Chain: The presence of a primary or secondary amine separated from an aromatic or heteroaromatic ring by a short alkyl chain is a classic pharmacophore for targeting various receptors and enzymes, particularly in the central nervous system. This structural motif is found in many neurotransmitters (e.g., histamine, dopamine) and synthetic drugs.

Hypothesis-Driven Exploration of Potential Pharmacological Targets

Based on the structural motifs present in N-(1,3-thiazol-2-ylmethyl)ethanamine, we can hypothesize several potential classes of biological targets. The following sections outline these hypotheses and propose initial experimental workflows for their investigation.

Hypothesis 1: Histaminergic Activity

The 2-amino-thiazole core is a known bioisostere for the imidazole ring of histamine. Several H1 and H2 receptor antagonists and agonists incorporate a thiazole ring. The ethylamine side chain further mimics the structure of histamine.

This workflow aims to determine if the compound binds to and modulates the activity of histamine receptors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mode of Action a Compound N-(1,3-thiazol-2-ylmethyl)ethanamine b Radioligand Binding Assay (H1, H2, H3, H4 Receptors) a->b Test for Affinity c Calcium Mobilization Assay (HEK293 cells expressing H1R) b->c If H1 binding d cAMP Accumulation Assay (CHO cells expressing H2R) b->d If H2 binding e Agonist vs. Antagonist Determination c->e d->e

Caption: Workflow for investigating histaminergic activity.

Step-by-Step Protocol: H1 Receptor Calcium Mobilization Assay

  • Cell Culture: Culture HEK293 cells stably expressing the human H1 histamine receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS. Also prepare a positive control (histamine) and a negative control (vehicle).

  • Assay Execution: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add the compound dilutions and controls to the wells and monitor the fluorescence intensity over time.

  • Data Analysis: Calculate the increase in fluorescence (as a measure of intracellular calcium mobilization) for each concentration. Plot a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a fixed concentration of histamine).

Hypothesis 2: Antimicrobial Activity

The thiazole nucleus is a cornerstone of many antimicrobial agents. Its ability to mimic endogenous molecules can disrupt essential bacterial or fungal pathways.

This workflow is a standard, high-throughput method to assess broad-spectrum antimicrobial activity.

G cluster_0 Panel Selection cluster_1 MIC Determination cluster_2 Data Analysis a Select Bacterial & Fungal Strains (e.g., E. coli, S. aureus, C. albicans) b Broth Microdilution Assay (96-well plates) a->b d Incubate and Read Optical Density b->d c Prepare Serial Dilutions of Test Compound c->b e Determine Minimum Inhibitory Concentration (MIC) d->e

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Grow microbial strains overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothesis 3: Anticancer Activity

Thiazole-containing compounds have been investigated as anticancer agents, with some derivatives showing the ability to induce apoptosis in cancer cell lines.

This workflow provides an initial assessment of the compound's potential to inhibit the growth of cancer cells.

G cluster_0 Cell Line Panel cluster_1 Cytotoxicity Assay cluster_2 Data Analysis a Select Diverse Cancer Cell Lines (e.g., MCF-7, HepG2, A549) c Treat Cells with Serial Dilutions of Test Compound for 72h a->c b MTT or Resazurin Assay d Measure Cell Viability b->d c->b e Calculate GI₅₀/IC₅₀ d->e

Methodological & Application

Application Notes and Protocols for N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Motif in Enzyme Inhibition

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its ability to engage in a variety of biological interactions, including hydrogen bonding, π–π stacking, and metal ion chelation.[1] This structural versatility has led to the development of numerous thiazole-containing compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] A significant application of the thiazole motif is in the design of potent and selective enzyme inhibitors, targeting key players in various disease pathways.

While specific data for N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride as an enzyme inhibitor is not extensively available in public literature, this document will serve as a comprehensive guide to the principles and methodologies for evaluating such a compound. We will use a well-characterized class of thiazole-based inhibitors, specifically those targeting Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as a representative example to illustrate the experimental workflows and data interpretation.[4] KDR is a crucial enzyme in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.

This guide will provide detailed protocols for the characterization of a thiazole-based compound as an enzyme inhibitor, from initial enzymatic assays to cellular-level validation.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Many thiazole-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the catalytic site of the enzyme.[4] The thiazole ring and its substituents are designed to fit into the hydrophobic pocket and form specific interactions with key amino acid residues in the ATP-binding cleft, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Diagram 1: Generalized Kinase Inhibition by a Thiazole Derivative

G cluster_0 Active Enzyme cluster_1 Enzyme Inhibition cluster_2 Downstream Effect Kinase Kinase Active Site Inhibited_Kinase Kinase Active Site ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phosphorylation Substrate Phosphorylation Inhibited_Kinase->Phosphorylation Inhibition Thiazole_Inhibitor N-(1,3-thiazol-2-ylmethyl) ethanamine analog Thiazole_Inhibitor->Inhibited_Kinase Binds & Blocks ATP_blocked ATP ATP_blocked->Inhibited_Kinase Binding Prevented Cell_Signaling Cell Signaling (e.g., Angiogenesis) Phosphorylation->Cell_Signaling

Caption: Competitive inhibition of a kinase by a thiazole derivative.

Experimental Protocols

Part 1: In Vitro Enzyme Inhibition Assay – Determination of IC50

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase, such as KDR. The assay measures the amount of phosphorylated substrate, which decreases in the presence of an effective inhibitor.

Materials:

  • Recombinant human KDR (or other target enzyme)

  • ATP

  • Synthetic peptide substrate

  • This compound (or test compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). It is crucial to maintain a constant, low percentage of DMSO in all wells to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of each compound dilution.

    • Include control wells:

      • Negative Control (0% inhibition): 5 µL of assay buffer with DMSO (no inhibitor).

      • Positive Control (100% inhibition): 5 µL of a known potent inhibitor or buffer without enzyme.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of the kinase and its peptide substrate in assay buffer.

    • Add 20 µL of the enzyme/substrate mix to each well.

    • Briefly centrifuge the plate and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in assay buffer at a concentration close to the Km for the target enzyme.

    • Add 25 µL of the ATP solution to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the enzyme's activity.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Diagram 2: Workflow for IC50 Determination

G A Prepare serial dilutions of N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride B Add compound dilutions, positive and negative controls to a 96-well plate A->B C Add enzyme and substrate mixture B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction with ATP D->E F Incubate for 60 minutes at 30°C E->F G Stop reaction and generate signal with Kinase-Glo® reagent F->G H Measure luminescence G->H I Calculate % inhibition and plot dose-response curve H->I J Determine IC50 value I->J

Caption: Step-by-step workflow for determining the IC50 of an enzyme inhibitor.

Part 2: Cellular Assay – Inhibition of Angiogenesis in HUVEC Cells

This protocol assesses the compound's ability to inhibit a biological process regulated by the target enzyme, such as VEGF-induced tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Matrigel® Basement Membrane Matrix

  • VEGF (Vascular Endothelial Growth Factor)

  • Test compound

  • Calcein AM

  • 96-well culture plates

  • Fluorescence microscope

Protocol:

  • Plate Coating:

    • Thaw Matrigel® on ice overnight.

    • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.

    • Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Treatment:

    • Harvest HUVECs and resuspend them in basal medium at a density of 2 x 10^5 cells/mL.

    • Pre-treat the cells with various concentrations of the test compound for 30 minutes.

    • Add VEGF to the cell suspension to a final concentration of 50 ng/mL to stimulate tube formation.

  • Tube Formation Assay:

    • Gently add 100 µL of the treated HUVEC suspension to each Matrigel®-coated well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Visualization and Quantification:

    • Carefully remove the medium and wash the cells with PBS.

    • Stain the cells with Calcein AM for 30 minutes.

    • Visualize the tube-like structures using a fluorescence microscope.

    • Capture images and quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Compare the extent of tube formation in compound-treated wells to the VEGF-stimulated control.

    • Plot the percentage of inhibition of tube formation against the compound concentration to determine the cellular efficacy.

Data Presentation: Representative Inhibitory Activities of Thiazole Derivatives

The following table summarizes the inhibitory activities of various thiazole-containing compounds against different enzyme targets, as reported in the literature. This provides a context for the expected potency of novel thiazole-based inhibitors.

Compound ClassTarget Enzyme(s)Reported Activity (IC50 or other)Reference
N-(1,3-thiazol-2-yl)pyridin-2-aminesKDR KinasePotent and selective inhibitors[4]
N-(1,3,4-thiadiazol-2-yl)amide derivatives6-Phosphogluconate Dehydrogenase (6PGD)IC50 = 5.1 ± 1.0 μM (for compound 19n)[5]
N,4-diaryl-1,3-thiazole-2-amines5-Lipoxygenase (5-LO) and Cyclooxygenase-2 (COX-2)IC50 = 0.9 ± 0.2 μM (5-LO) and 9.1 ± 1.1% residual activity at 10 μM (COX-2) for compound ST-1705[6]
Thiazolidine-4-one derivativesAntioxidant (DPPH/ABTS radical scavenging)Good antioxidant activity[7]

Safety and Handling

As with any laboratory chemical, this compound and similar compounds should be handled with care. Based on data for related structures, potential hazards may include skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal instructions. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion and Future Directions

The thiazole scaffold is a versatile and valuable starting point for the development of novel enzyme inhibitors. The protocols outlined in this application note provide a robust framework for the initial characterization of compounds like this compound. Following in vitro enzymatic and cellular assays, further studies may include kinase selectivity profiling, in vivo efficacy studies in disease models, and pharmacokinetic and toxicological evaluations to fully assess the therapeutic potential of the compound.

References

  • Bilodeau, M. T., Rodman, L. D., McGaughey, G. B., Coll, K. E., Koester, T. J., Hoffman, W. F., Hungate, R. W., Kendall, R. L., McFall, R. C., Rickert, K. W., Rutledge, R. Z., & Thomas, K. A. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941–2945.
  • PubChem. (n.d.). n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. National Center for Biotechnology Information.
  • Gligor, F., Vlase, L., Zaharia, V., Uivarosi, V., & Gligor, R. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central.
  • PubChem. (n.d.). (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. National Center for Biotechnology Information.
  • MDPI. (n.d.). N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide.
  • PubMed. (2025). Discovery of N-(1,3,4-Thiadiazol-2-yl)
  • ResearchGate. (2020).
  • PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
  • LOCKSS. (2020).
  • ResearchGate. (2025). ChemInform Abstract: Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines.
  • PubChem. (n.d.). N-(4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl)-2-methylpropanamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information.
  • MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety.
  • PubMed. (2014). Multi-dimensional Target Profiling of N,4-diaryl-1,3-thiazole-2-amines as Potent Inhibitors of Eicosanoid Metabolism.
  • PMC. (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.
  • Thermo Fisher Scientific. (2010).
  • MDPI. (n.d.).
  • IJRPC. (n.d.).

Sources

Troubleshooting & Optimization

"purification of N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Molecular Profile

Target Molecule: N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride CAS: 56933-57-4 (Free base ref: 947662-64-8) Structure: A thiazole ring substituted at the C2 position with an ethylaminomethyl group.[1] Salt Stoichiometry: 2HCl (Dihydrochloride).

Critical Chemical Behavior: This molecule possesses two protonation sites:[1]

  • Secondary Amine (

    
    ):  Highly basic (
    
    
    
    ).[1] Protonates easily.
  • Thiazole Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ).[1] Protonation requires excess strong acid and anhydrous conditions .

Why this matters: If you attempt recrystallization in wet solvents (e.g., 95% Ethanol), the weak thiazolium proton will likely dissociate, yielding the monohydrochloride or a mixed salt species. The dihydrochloride form is kinetically favored only in high-dielectric, low-water environments (e.g., IPA/HCl or Dioxane/HCl).[1]

Troubleshooting: "Help! My Product is an Oil"

The most common support ticket we receive for alkyl-thiazole salts is: "I added ether to precipitate the salt, but it oiled out instead of crystallizing."

The Mechanism: Oiling out occurs when the salt enters a "liquid-liquid phase separation" (LLPS) before it hits the crystal nucleation barrier.[1] This is usually driven by:

  • Trace Water: Solvates the ions, preventing lattice formation.

  • Impurities: Unreacted ethylamine or aldehyde acts as a chaotic solvent.

  • Fast Addition: Adding antisolvent too quickly "shocks" the solution.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Product Oiled Out CheckSolvent Check Solvent System Start->CheckSolvent IsWater Is water present? CheckSolvent->IsWater DryIt Action: Redissolve in MeOH, Dry with Toluene azeotrope IsWater->DryIt Yes Seed Action: Sonicate & Seed IsWater->Seed No (Dry) SlowAnti Action: Re-dissolve, Add Antisolvent Dropwise Seed->SlowAnti Still Oiling? caption Figure 1: Decision matrix for rescuing oiled-out amine salts.

Purification Protocols

Method A: The "Reset" (Acid-Base Extraction)

Use this if your crude purity is <90% or if the salt is sticky/colored.[1]

Principle: Impurities often do not share the amphoteric nature of the target. By toggling pH, we wash away non-basic impurities (in the acidic phase) and non-acidic impurities (in the organic phase).

Step-by-Step:

  • Free Basing: Dissolve the crude salt in minimal water. Add 2M NaOH until pH > 12.

    • Why? Ensures both nitrogens are deprotonated.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform.

    • Note: Thiazoles are water-soluble; do not use Ether/Hexane here, or you will lose yield.[1]

  • Washing: Wash combined organics with Brine (saturated NaCl).[1]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Filter.
    
  • Concentration: Rotovap to obtain the Free Base Oil .

    • Checkpoint: If this oil is dark, perform a quick silica plug filtration (eluent: 5% MeOH in DCM).

Method B: Anhydrous Salt Formation (The 2HCl Target)

Use this to convert the Free Base Oil into the crystalline Dihydrochloride.

Reagents:

  • Solvent: Anhydrous Isopropanol (IPA) or Ethanol (EtOH).[1]

  • Acid Source: 4M HCl in Dioxane or 2M HCl in Diethyl Ether. (DO NOT use aqueous HCl) .

Protocol:

  • Dissolve the Free Base Oil in 5 volumes of Anhydrous IPA.

    • Cooling: Chill to 0°C in an ice bath.

  • Acid Addition: Add the HCl solution dropwise with vigorous stirring.

    • Stoichiometry: You need >2.2 equivalents of HCl.

    • Observation: A white precipitate should form immediately.

  • Aging: Allow the slurry to stir at 0°C for 30 minutes.

  • Antisolvent (Optional): If yield is low, add anhydrous Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Isolation: Filter under Nitrogen (hygroscopic!). Wash with cold Ether.

  • Drying: Vacuum oven at 40°C over

    
     desiccant.
    

Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-White SolidYellowing indicates oxidation of the thiazole ring.[1]
Melting Point >200°C (Dec)Sharp melting point indicates high purity; broad range indicates solvates.[1]
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexane, DCM.
Hygroscopicity HighMust be stored under Argon/Nitrogen.
1H NMR (D2O) Thiazole H: ~7.8-8.0 ppmShifts will move downfield compared to free base due to protonation.[1]

Purification Workflow Diagram

PurificationFlow Crude Crude Reaction Mixture Extraction Acid-Base Extraction (pH > 12 -> DCM) Crude->Extraction Remove Salts FreeBase Free Base (Oil) Extraction->FreeBase Isolate SaltForm Salt Formation (HCl in Dioxane/IPA) FreeBase->SaltForm Anhydrous Acid Recryst Recrystallization (IPA / Et2O) SaltForm->Recryst If Purity < 98% Final Pure 2HCl Salt SaltForm->Final If Purity > 98% Recryst->Final caption Figure 2: Optimized purification workflow for Thiazole-Ethanamine 2HCl.

Frequently Asked Questions (FAQ)

Q: Can I use aqueous HCl (37%) for the salt formation? A: No. Water will compete with the thiazole nitrogen for the proton. You will likely isolate the monohydrochloride (


) or a sticky hydrate. Use anhydrous HCl in Dioxane, Ether, or Methanol.

Q: My product turned pink during storage. Is it ruined? A: Pink coloration usually indicates trace oxidation of the thiazole sulfur or phenol-like impurities if synthesized from phenolic precursors.[1] If the NMR is clean, it is likely a cosmetic surface impurity. Recrystallize from Ethanol/Activated Carbon to remove the color.

Q: What is the best way to remove unreacted ethylamine? A: Ethylamine is volatile (bp 16.6°C). If you isolate the Free Base (Method A) and rotovap at 40°C for 1 hour, the ethylamine will be removed. It is much harder to remove if you skip directly to salt formation, as Ethylamine HCl will co-crystallize with your product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5485188, Thiazole Derivatives. Retrieved from .[1]

  • Google Patents (2011). Process for the preparation of 2-amino-thiazole-5-carboxylic-acid derivatives (US7932386B2).[1] Retrieved from .[1]

  • Google Patents (2019). Process for the preparation of thiazole intermediates (US10351556B2). Retrieved from .[1]

  • Sigma-Aldrich. 1-(Benzo[d]thiazol-2-yl)ethanamine hydrochloride Product Specification. Retrieved from .[1]

Sources

Technical Support Center: N-(1,3-thiazol-2-ylmethyl)ethanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride CAS (Free Base): 104530-79-2 (Generic reference) Molecular Formula: C6H10N2S · 2HCl[1]

This guide addresses the specific purity challenges associated with the synthesis and handling of This compound . As a secondary amine building block containing a basic thiazole ring, this compound presents unique challenges in salt stoichiometry (mono- vs. dihydrochloride) and reductive amination side-products (dimerization).

Critical Chemical Properties
PropertyValue / NoteImplication for Troubleshooting
pKa (Amine N) ~10.6Highly basic; easily protonated.[1]
pKa (Thiazole N) ~2.5Weakly basic; requires strong acid excess to form 2HCl salt.[1]
Hygroscopicity High (2HCl form)Rapidly absorbs water, altering weight/stoichiometry.[1]
Stability ModerateThiazole ring is stable to acid; sensitive to strong oxidation.[1]

Impurity Profiling: "What is this peak?"

The most common synthesis route is the Reductive Amination of 2-thiazolecarboxaldehyde with ethylamine. This route generates three specific impurities that are often misidentified.

Impurity Formation Pathway

ImpurityPathways Aldehyde 2-Thiazole- carboxaldehyde (Starting Material) Imine Intermediate Imine Aldehyde->Imine + Ethylamine Alcohol Impurity B (2-Thiazolylmethanol) Aldehyde->Alcohol Direct Reduction (Competes with Imine) Product Target Product (Secondary Amine) Imine->Product Reduction (NaBH4/STAB) Dimer Impurity A (Tertiary Amine Dimer) Product->Dimer + Aldehyde + Reduction (Over-alkylation)

Figure 1: Mechanistic origin of key impurities during reductive amination.

Detailed Impurity Table
Impurity CodeChemical NameOriginHPLC Behavior (C18)
Impurity A The Dimer N-ethyl-N-(thiazol-2-ylmethyl)-1-(thiazol-2-yl)methanamineOver-alkylation. The product reacts with unconsumed aldehyde.[1]Late Eluter. More lipophilic than the product.[1]
Impurity B The Alcohol Thiazol-2-ylmethanolDirect Reduction. Reducing agent attacks aldehyde before imine forms.[1]Early Eluter. More polar than the product.
Impurity C The Aldehyde 2-ThiazolecarboxaldehydeIncomplete Reaction. Stalled conversion or hydrolysis of imine during workup.[1]Mid-Late Eluter. Distinct UV spectrum (conjugated).[1]

Troubleshooting Guides (Q&A)

Issue 1: "I have a large peak at RRT ~1.5 (The Dimer). How do I remove it?"

Diagnosis: The formation of the tertiary amine (Dimer) is kinetically driven by the presence of both the newly formed secondary amine (product) and unreacted aldehyde in the reaction mixture.

Corrective Protocol:

  • Change Addition Order: Do not mix aldehyde, amine, and reducing agent simultaneously.

  • Stepwise Procedure:

    • Step 1: Stir Aldehyde + Excess Ethylamine (1.5 - 2.0 eq) in MeOH/DCM for 2–4 hours without reducing agent. This forces Imine formation.

    • Step 2: Check for disappearance of Aldehyde (TLC/HPLC).

    • Step 3: Add Reducing Agent (e.g., NaBH4 or STAB) at 0°C.

  • Purification: The Dimer is significantly less basic than the secondary amine.

    • Acid Wash: Dissolve crude in organic solvent (DCM). Wash with pH 4–5 buffer. The Dimer (less basic) may remain in organic, while Product (more basic) goes to aqueous. Note: This is difficult due to pKa overlap; chromatography is preferred.

Issue 2: "My product is a sticky gum, not a solid. Is it the Dihydrochloride?"

Diagnosis: You likely have a mixture of the Monohydrochloride and Dihydrochloride , or the salt is hygroscopic and has absorbed water.

The Science of Salt Formation:

  • Nitrogen 1 (Amine): pKa ~10.6. Protonates easily at pH < 9.

  • Nitrogen 2 (Thiazole): pKa ~2.[2]5. Protonates only at pH < 2.

Validation Protocol:

  • Chloride Content Titration: Perform argentometric titration (AgNO3).

    • Theoretical Cl (Mono): ~19%[1]

    • Theoretical Cl (Di): ~32%[1]

  • Preparation Fix:

    • Dissolve the free base in anhydrous ethanol or dioxane.

    • Add >2.5 equivalents of HCl (4M in Dioxane). Crucial: You must exceed 2 equivalents to drive the equilibrium at the thiazole nitrogen.

    • Precipitate with anhydrous diethyl ether.

    • Dry under high vacuum with P2O5 (desiccant) for 24 hours.

Issue 3: "HPLC shows a split peak for the main compound."

Diagnosis: This is often an artifact of pH mismatch between the sample diluent and the mobile phase, not an impurity.

Solution:

  • Check Diluent: If dissolving the 2HCl salt in water, the local pH is very acidic. If injected into a neutral mobile phase, the equilibrium between protonated/deprotonated thiazole can cause peak splitting.

  • Fix: Dissolve the sample in the Mobile Phase . Ensure the Mobile Phase is buffered (e.g., Phosphate buffer pH 3.0 or 0.1% TFA).

Standardized Analytical Methods

Use these conditions to validate purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers pH to ~2, keeping thiazole protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 235 nm (Thiazole absorption max) and 210 nm (End absorption).

  • Flow Rate: 1.0 mL/min.[3][4]

1H NMR Interpretation (D2O)
  • Thiazole Protons: Two doublets (or broad singlets) in the aromatic region (~7.8 ppm and ~7.6 ppm).

  • Methylene Bridge (-CH2-): Singlet at ~4.5 ppm.

  • Ethyl Group:

    • Quartet at ~3.2 ppm (-CH2-).

    • Triplet at ~1.3 ppm (-CH3).

  • Note: In D2O, the NH protons will exchange and disappear.

References

  • Reductive Amination Mechanisms & Side Products: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Thiazole Basicity & Properties: Brown, K. "pKa Values of Amines and Heterocyclic Compounds."[2] Evans Group pKa Table, Harvard University.

  • General Thiazole Synthesis: Hantzsch, A. "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 1888. (Foundational reference for thiazole ring stability).

  • Analytical Methods for Thiazoles: "HPLC Separation of Thiazole Derivatives." Journal of Chromatographic Science, Application Notes.

Sources

Technical Support Center: Degradation of N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and reproducibility of your results.

I. Understanding the Stability of this compound: An Overview

This compound is a molecule of interest in pharmaceutical research due to its structural motifs, which are common in biologically active compounds.[1][2][3] The stability of this compound is a critical parameter that can significantly impact experimental outcomes. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents. This guide will walk you through the potential degradation pathways and provide strategies to mitigate these issues.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: My experimental results are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a hallmark of compound instability. If you observe a loss of activity or varying analytical profiles over time, it is highly probable that your compound is degrading in the experimental medium. The key factors to investigate are the pH of your solution, exposure to light, storage temperature, and the presence of any reactive species in your buffers or reagents.[4]

Q2: What are the most likely degradation pathways for this molecule?

A2: Based on its chemical structure, which features a thiazole ring and a secondary amine, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The thiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, although it is generally considered aromatic and relatively stable. The ethylamine side chain is less likely to undergo hydrolysis.

  • Oxidation: The sulfur atom in the thiazole ring and the secondary amine are potential sites for oxidation.[5] Oxidizing agents or dissolved oxygen can lead to the formation of N-oxides or sulfoxides.

  • Photodegradation: Thiazole-containing compounds can be sensitive to light, leading to complex degradation products.[6]

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is advisable to prepare concentrated stock solutions to minimize the amount of solvent added to your aqueous experimental systems. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Q4: I am observing new peaks in my HPLC chromatogram over time. What could they be?

A4: The appearance of new peaks is a clear indication of degradation. These new peaks represent degradation products. To identify them, a forced degradation study coupled with mass spectrometry (LC-MS) is the recommended approach.[7][8] By subjecting the compound to stress conditions (acid, base, oxidation, heat, and light), you can generate these degradation products in a controlled manner and characterize their structures.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling and analysis of this compound.

Issue 1: Rapid Loss of Compound in Aqueous Buffers
Potential Cause Troubleshooting Steps Rationale
pH-mediated Hydrolysis 1. Measure the pH of your buffer. 2. Perform a time-course experiment, analyzing the compound concentration at different time points in buffers of varying pH (e.g., pH 3, 7, 9). 3. Analyze samples by HPLC to monitor the disappearance of the parent peak and the appearance of new peaks.The stability of the thiazole ring can be pH-dependent. Establishing a pH-stability profile is crucial for selecting appropriate buffer systems.[4]
Oxidation 1. De-gas your aqueous buffers by sparging with an inert gas like nitrogen or argon before use. 2. Consider adding an antioxidant (e.g., ascorbic acid), if compatible with your experimental system. 3. Ensure all reagents are free from peroxides.The sulfur atom in the thiazole ring and the secondary amine are susceptible to oxidation by dissolved oxygen or other oxidizing species.
Adsorption to Labware 1. Use low-adsorption polypropylene or silanized glass vials and pipette tips. 2. Include a small percentage of an organic solvent (e.g., acetonitrile or methanol) in your sample diluent if it does not interfere with your assay.Highly charged or hydrophobic compounds can adsorb to surfaces, leading to an apparent loss of concentration.
Issue 2: Formation of Unexpected Adducts
Potential Cause Troubleshooting Steps Rationale
Reaction with Aldehydes or Ketones 1. Scrutinize all components of your experimental medium for the presence of aldehydes or ketones (e.g., from solvents or excipients). 2. If present, consider purifying your solvents or using alternative, non-reactive components.The primary amine formed upon potential degradation or the secondary amine can react with carbonyl compounds to form imines or other adducts.
Reaction with Metal Ions 1. If your buffer contains metal ions, consider using a chelating agent like EDTA, if compatible with your experiment. 2. Use high-purity salts and solvents to minimize metal contamination.The nitrogen and sulfur atoms in the thiazole ring can chelate metal ions, potentially catalyzing degradation or forming metal complexes.

IV. Experimental Protocols

The following protocols provide a framework for conducting forced degradation studies and developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[8][9]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC-UV/DAD system

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 7 days.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: At appropriate time points, withdraw samples, dilute to a suitable concentration, and analyze by HPLC-UV/DAD and LC-MS.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products and any potential impurities.[10][11]

Initial HPLC Parameters:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Optimization:

  • Inject a mixture of the stressed samples to evaluate the separation of the parent peak from the degradation product peaks.

  • Adjust the gradient slope, mobile phase composition (e.g., use of methanol, different pH modifiers), and column temperature to achieve optimal resolution (>1.5) between all peaks.

  • The developed method should then be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]

V. Visualization of Degradation Pathways and Workflows

The following diagrams illustrate the hypothesized degradation pathways and the experimental workflow for stability analysis.

cluster_degradation Hypothesized Degradation Pathways Parent N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride Hydrolysis Thiazole Ring Cleavage (e.g., 2-formylcysteine derivative) Parent->Hydrolysis Acid/Base Oxidation N-Oxide or Sulfoxide Formation Parent->Oxidation H₂O₂ / O₂ Photodegradation Complex Photoproducts Parent->Photodegradation Light

Caption: Hypothesized degradation pathways for this compound.

cluster_workflow Forced Degradation & Analysis Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Collect Samples at Time Points stress->sample hplc HPLC-UV/DAD Analysis (Quantify Degradation) sample->hplc lcms LC-MS Analysis (Identify Degradants) sample->lcms pathway Elucidate Degradation Pathway hplc->pathway lcms->pathway

Caption: Experimental workflow for forced degradation studies.

VI. Summary of Potential Degradation Under Stress Conditions

The following table summarizes the expected stability of this compound under typical forced degradation conditions. This is a predictive summary, and experimental verification is essential.

Stress Condition Expected Stability Potential Degradation Products
Acidic (0.1 M HCl, 60°C) Likely stable to moderate degradationPotential for slow thiazole ring hydrolysis.
Alkaline (0.1 M NaOH, 60°C) Moderate to significant degradationIncreased likelihood of thiazole ring cleavage.[4]
Oxidative (3% H₂O₂, RT) Moderate degradationN-oxide of the secondary amine, sulfoxide of the thiazole sulfur.
Thermal (60°C, solid & solution) Likely stableDegradation is generally slower but can occur over extended periods.
Photolytic (ICH Q1B) Potential for significant degradationA complex mixture of photoproducts is possible.[6]

VII. Conclusion

The stability of this compound is a multifaceted issue that requires careful consideration in experimental design and execution. By understanding the potential degradation pathways and employing systematic troubleshooting and analytical strategies, researchers can ensure the quality and reliability of their data. This guide provides a comprehensive framework to anticipate and address stability-related challenges, ultimately contributing to the successful advancement of research and development involving this compound.

References

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. [Link]

  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. National Institutes of Health. [Link]

  • Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate. [Link]

  • An Oxidation Study of Phthalimide-Derived Hydroxylactams. National Institutes of Health. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]

  • 2-aminothiazole and 2-aminothiazolinone derivatives. PubMed. [Link]

  • N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. MDPI. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. National Institutes of Health. [Link]

  • Efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. LOCKSS. [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Molecular co-crystals of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

  • Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile. Sciforum. [Link]

Sources

"N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride solubility problems and solutions"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride

Topic: Solubility Troubleshooting & Handling Guide Product: this compound CAS: 1332529-45-9 Molecular Formula: C


H

N

S · 2HCl Molecular Weight: 215.14 g/mol (Salt) / 142.22 g/mol (Free Base)

Executive Summary: The Solubility Paradox

As a Senior Application Scientist, I frequently encounter researchers struggling with This compound . The core issue usually stems from a misunderstanding of its dual nature: it is a highly polar, ionic salt (dihydrochloride) often intended for use in non-polar organic synthesis.

This molecule consists of a secondary amine and a thiazole ring. The 2HCl salt form renders it stable and solid but creates significant solubility barriers in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. Conversely, it is aggressively hygroscopic, leading to "clumping" or deliquescence (turning into a sticky oil) when exposed to air.

This guide provides the definitive protocols to overcome these solubility barriers, whether you need to dissolve it for biological assays or convert it for synthetic chemistry.

Solubility & Solvent Compatibility Matrix

The following data summarizes the solubility behavior of the dihydrochloride salt versus the free base.

SolventSolubility (2HCl Salt)Solubility (Free Base)Application Notes
Water High (>100 mg/mL) ModerateIdeal for stock solutions or aqueous workups.
DMSO High (>50 mg/mL) HighBest for biological assay stocks; difficult to remove.
Methanol High HighGood for transfers; can be removed by evaporation.
Ethanol ModerateHighHeating may be required for the salt.
DCM Insoluble High CRITICAL: Salt will float/sink as solids. Free base dissolves instantly.
Ethyl Acetate InsolubleHighCommon extraction solvent for the free base.
THF InsolubleHighSalt will not dissolve; requires free-basing for reactions.
Hexanes InsolubleLow/ModerateAntisolvent for the salt.

Troubleshooting Guide (Q&A)

Scenario A: Synthetic Chemistry (Reaction Setup)

Q: I am trying to react this amine with an acid chloride in DCM, but the starting material sits at the bottom of the flask. What should I do? A: The dihydrochloride salt is ionic and insoluble in DCM. You have two options:

  • In-Situ Neutralization (Recommended): Add a tertiary amine base (e.g., 3.0 - 3.5 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine) to the suspension. The organic base will scavenge the HCl, liberating the free amine, which will then dissolve in the DCM and react.

  • Pre-reaction Free Basing: Convert the salt to the free base before the reaction using Protocol A below. This is cleaner if your reaction is sensitive to amine hydrochloride salts.

Q: I used NaH (Sodium Hydride) in DMF, and the reaction turned black/tarry. A: The acidic protons on the dihydrochloride salt (2HCl) will react violently with NaH first, potentially generating local heat spots that degrade the thiazole ring.

  • Solution: Always neutralize the salt with a milder base (like Carbonate or an organic amine) before introducing strong bases like NaH.

Scenario B: Handling & Storage

Q: The white powder turned into a yellow sticky gum after I weighed it. Is it ruined? A: It is likely not chemically degraded but has absorbed atmospheric moisture (deliquescence). The 2HCl salt is extremely hygroscopic.

  • Fix: Dissolve the gum in Methanol, evaporate it down with toluene (azeotropic drying) on a rotovap, and dry under high vacuum for 24 hours.

  • Prevention: Store in a desiccator at -20°C. Weigh quickly or use a glovebox/glovebag for precise stoichiometry.

Scenario C: Biological Assays

Q: I dissolved the salt in water for a cell assay, but the pH dropped to ~2.0. A: This is a dihydrochloride salt; it releases 2 equivalents of HCl upon dissolution.

  • Solution: Dissolve in a buffered solution (e.g., PBS) or neutralize the aqueous stock with 2 equivalents of NaOH before adding it to the media. Unbuffered acidity will kill cells immediately, giving false "toxicity" hits.

Technical Workflow Diagrams

Figure 1: Solvent Selection Decision Tree

Use this logic to select the correct solvent system for your application.

SolventSelection Start Start: N-(1,3-thiazol-2-ylmethyl) ethanamine 2HCl Goal What is your Goal? Start->Goal Syn Organic Synthesis (Amide coupling, Alkylation) Goal->Syn Bio Biological Assay (Cell culture, Enzyme inhibition) Goal->Bio SolventCheck Is the reaction solvent Polar (DMF/DMSO) or Non-Polar (DCM/THF)? Syn->SolventCheck BioAction Dissolve in DMSO or Water. CRITICAL: Adjust pH to 7.4 (Salt is acidic!). Bio->BioAction Polar Polar (DMF/DMSO) SolventCheck->Polar NonPolar Non-Polar (DCM/THF) SolventCheck->NonPolar Action1 Direct Use OK. Add organic base (DIPEA) to neutralize HCl. Polar->Action1 Action2 Salt is INSOLUBLE. Must perform Free-Basing (See Protocol A). NonPolar->Action2

Caption: Decision matrix for solvent and base selection based on experimental intent.

Figure 2: Free-Basing Workflow (Protocol A)

Follow this path to convert the insoluble salt into the soluble free amine.

FreeBasing Step1 Dissolve 2HCl Salt in Min. Water Step2 Basify to pH > 12 (Sat. Na2CO3 or 1M NaOH) Step1->Step2 Releases Amine Step3 Extract 3x with DCM (Amine moves to Organic layer) Step2->Step3 Biphasic Mix Step4 Dry Organic Layer (Anhydrous MgSO4) Step3->Step4 Step5 Evaporate Solvent (Rotovap) Step4->Step5 Result Pure Free Base Oil (Soluble in organics) Step5->Result

Caption: Step-by-step extraction protocol for isolating the free amine.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base (For use in DCM/THF)

Use this when your reaction requires a non-polar solvent or is sensitive to HCl.

  • Dissolution: Dissolve 1.0 g of This compound in 5–10 mL of distilled water. The solution will be acidic (pH ~1–2).

  • Neutralization: Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) or 1M NaOH while stirring until the pH reaches 12–14.

    • Observation: The solution may become cloudy or an oil may separate as the free amine forms.

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Note: The thiazole amine is moderately polar; multiple extractions are necessary to recover high yields.

  • Drying: Combine the organic (DCM) layers. Add anhydrous Magnesium Sulfate (MgSO₄) and let sit for 5 minutes. Filter off the solid.

  • Isolation: Concentrate the filtrate under reduced pressure (rotovap) at 30°C.

  • Yield: You will obtain the free amine as a pale yellow to orange oil. Use immediately or store under Nitrogen.

Protocol B: In-Situ Neutralization (For "One-Pot" Reactions)

Use this for amide couplings (EDC/HATU) or nucleophilic substitutions in DMF/DCM.

  • Suspend 1.0 equivalent of the amine dihydrochloride in the reaction solvent (e.g., DCM or DMF).

  • Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Why 3 equivalents? 2 equiv. to neutralize the 2HCl, and 1 equiv. to keep the amine nucleophilic.

  • Stir for 10–15 minutes.

    • Observation: If using DCM, the suspension may clear up significantly as the free amine dissolves (DIPEA·HCl salt is also soluble in DCM).

  • Add your electrophile (Acid Chloride, Activated Ester, etc.) and proceed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 450446, 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride. Retrieved February 3, 2026, from [Link]

  • ResearchGate (2016). Solubility of compounds slightly soluble or insoluble in DMSO? - Discussion on Amine Salts. Retrieved February 3, 2026, from [Link]

  • ScienceMadness (2007). Drying the water out of hygroscopic crystals - Handling Amine HCl Salts. Retrieved February 3, 2026, from [Link]

"N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride reaction mechanism troubleshooting"

[1]

Case ID: THZ-ET-2HCL-Guide Status: Active Support Level: Senior Application Scientist Last Updated: 2025-05-20[1]

System Overview & Chemical Identity

Welcome to the technical support hub for N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride . This compound is a critical heterocyclic building block used frequently in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1]

Most experimental failures with this compound stem from a misunderstanding of its dual-protonated state .[1] Unlike simple amine hydrochlorides, this molecule contains two basic sites with vastly different pKa values.[2]

Chemical Specifications
PropertyDetailTechnical Note
Structure Thiazole ring + Methyl linker + EthylamineSecondary amine is the primary nucleophile.[1][3][4]
Salt Form Dihydrochloride (2HCl) CRITICAL: Both the secondary amine and the thiazole nitrogen are protonated.[3]
pKa (Site 1) ~2.5 (Thiazole Nitrogen)Weakly basic; deprotonates first.[1][3]
pKa (Site 2) ~10.6 (Secondary Amine)Strongly basic; requires higher pH to free-base.[1][3]
Solubility High: Water, MeOH, DMSOLow: DCM, Toluene, EtOAcInsoluble in non-polar organic solvents until neutralized.[1][3]

Troubleshooting Module: Reaction Failures

Issue 1: "I am getting <10% yield in my amide coupling/alkylation reaction."

Diagnosis: Stoichiometric Mismatch (The "Hidden Proton" Effect). Many researchers treat this compound as a mono-hydrochloride salt, adding only 1.0–1.5 equivalents of base (e.g., TEA or DIPEA).[1] However, the thiazole nitrogen (pKa ~2.5) consumes the first equivalent of base before the reactive secondary amine (pKa ~10.6) is deprotonated.[1][5][6]

The Fix: You must view the "2HCl" as a proton sink.

  • Standard Protocol: Add 3.0–3.5 equivalents of base (DIPEA/TEA).[1]

    • 1.0 eq neutralizes the Thiazole-H+.

    • 1.0 eq neutralizes the Amine-H+.

    • 1.0+ eq acts as the proton scavenger for the coupling reaction itself.

Visual Logic: The Proton Sink

StoichiometrySaltStarting Material(Dihydrochloride Salt)Base1Add 1.0 eq BaseSalt->Base1 Neutralizes Thiazole-H+ (pKa ~2.5)InterIntermediate(Thiazole Free / Amine Salt)Base1->Inter Amine still protonated (Inactive)Base2Add 2.0 eq BaseInter->Base2 Neutralizes Amine-H+ (pKa ~10.6)ReactiveReactive Species(Free Secondary Amine)Base2->Reactive Ready for Nucleophilic Attack

Figure 1: Stepwise deprotonation logic. The amine remains unreactive until the second equivalent of base is added.

Issue 2: "The starting material won't dissolve in DCM or THF."

Diagnosis: Polarity Mismatch. As a dihydrochloride salt, the ionic lattice energy is too high for non-polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

The Fix: Choose one of the following workflows based on your reaction sensitivity:

  • Method A: In-Situ Neutralization (For robust reactions) [1]

    • Suspend the 2HCl salt in DCM (it will look like a slurry).

    • Add 3.0 eq DIPEA .

    • Sonicate for 5 minutes. The mixture should turn homogeneous as the lipophilic free base is generated and dissolves.

  • Method B: Biphasic Free-Basing (For sensitive catalysts) If your catalyst (e.g., Pd-catalyst) is sensitive to amine salts:

    • Dissolve 2HCl salt in minimal Water or 1M NaOH .

    • Extract 3x with DCM or CHCl₃ .

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Use the resulting oil immediately (Secondary amines absorb CO₂ from air).

Issue 3: "My product is streaking/tailing on the TLC/Column."

Diagnosis: Silanol Interaction.[7] The secondary amine in your product interacts strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening and material loss.

The Fix: You must modify the stationary phase environment.

  • Eluent Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) to your eluent system (e.g., 95:5 DCM:MeOH + 1% NH₄OH).[1]

  • Column Pre-treatment: Flush the silica column with the eluent containing the modifier before loading your sample. This "caps" the active silanol sites.

Recommended Eluent System:

Solvent A Solvent B Modifier Ratio (Typical)

| DCM | Methanol | 7N NH₃ in MeOH | 95:5 to 90:10 |[1][3]

Advanced Mechanism: Thiazole Ring Stability[1]

Issue 4: "I see unidentified byproducts after using n-BuLi."

Diagnosis: C5-Proton Acidity.[1] While the C2 position is substituted (preventing ring opening there), the C5 proton of the thiazole ring is relatively acidic and can be deprotonated by strong organolithiums (n-BuLi, LDA), leading to unwanted metallation or ring fragmentation.

Mechanism of Instability: The thiazole ring is electron-deficient. If you are attempting to deprotonate the secondary amine (N-H) with a strong base like NaH or n-BuLi, you risk competitive deprotonation at the Thiazole C5 position.

The Fix:

  • Avoid: n-Butyllithium, t-Butyllithium.[1]

  • Use: Kinetic bases that are less nucleophilic toward the ring, or stick to non-nucleophilic organic bases (DIPEA, DBU) for alkylation reactions.

  • Alternative: If a strong base is required, use LiHMDS or NaHMDS at -78°C, as the steric bulk reduces attack on the ring carbons.

StabilityThiazoleN-(1,3-thiazol-2-ylmethyl)ethanamineStrongBaseReaction with n-BuLiThiazole->StrongBasePathAPath A: N-Deprotonation(Desired)StrongBase->PathA Kinetic Control (-78°C)PathBPath B: C5-Lithiation(Side Reaction)StrongBase->PathB Thermodynamic/Ambient TempRingOpenRing Fragmentation / PolymerizationPathB->RingOpen

Figure 2: Competition between amine deprotonation and thiazole ring metallation.

FAQ: Rapid Fire Support

Q: Can I store the free base? A: Not recommended for long periods. Secondary amines can react with atmospheric CO₂ to form carbamates, and the thiazole ring can oxidize slowly. Store as the dihydrochloride salt at -20°C (hygroscopic; keep desiccated).

Q: Why does the NMR show broad peaks? A: In DMSO-d6, the ammonium protons (NH₂⁺) often exchange or broaden due to hydrogen bonding. Add a drop of D₂O to the NMR tube; the exchangeable protons will disappear, sharpening the carbon-bound proton signals.

Q: Is this compound compatible with reductive amination? A: Yes, excellent. Use STAB (Sodium Triacetoxyborohydride) in DCE.[1] Ensure you add enough TEA to neutralize the 2HCl salt (approx 2.5 eq) so the amine is nucleophilic enough to attack the aldehyde/ketone.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on Thiazole pKa and ring stability/reactivity).

  • Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press. (General principles of amine salt neutralization and pKa).

  • Biotage. (2023).[1][8] Strategies for the Purification of Amines. Link (Specific protocols for silica tailing issues with secondary amines).

  • PubChem. (2024).[1] Thiamethoxam and related 2-chlorothiazol-5-ylmethyl derivatives. Link (Structural analogues demonstrating thiazole-methyl-amine stability patterns).[1]

  • Fisher Scientific. (2024).[1] Amide Synthesis Protocols. Link (General troubleshooting for Schotten-Baumann conditions with amine salts).

Technical Support Center: Impurity Profiling for N-(1,3-thiazol-2-ylmethyl)ethanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

You are likely working with N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride , a critical intermediate often used in the synthesis of H2-receptor antagonists (like Nizatidine analogs) or novel antimicrobial agents.

This molecule presents a "Perfect Storm" for analytical chemists:

  • Secondary Amine: Prone to severe peak tailing on C18 columns due to silanol interactions.

  • Thiazole Ring: Susceptible to oxidative degradation and ring-opening under stress.

  • Dihydrochloride Salt: Highly hygroscopic, leading to "assay drift" often mistaken for impurity growth.

  • Genotoxic Risk: The precursor, 2-(chloromethyl)-1,3-thiazole , is a reactive alkyl halide and a potential mutagenic impurity (PMI) under ICH M7.

This guide moves beyond standard SOPs to provide a causal analysis of the impurities you are seeing and how to control them.

Module 1: Chromatographic Anomalies (HPLC/UPLC)

Symptom: "I see a broad, tailing peak for the main compound, and 'ghost peaks' that disappear when I change the diluent."

Root Cause Analysis

The secondary amine nitrogen (


) is protonated at neutral pH. However, residual silanols on silica columns (

) act as cation-exchange sites. The amine "sticks" to these sites, causing tailing.

Ghost Peaks: Often caused by the dihydrochloride salt dissociating in the injector if the diluent pH is too high, leading to the free base precipitating or adhering to the needle wash station.

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Column Choice Hybrid Particle (e.g., BEH C18) or Charged Surface Hybrid (CSH)Resists high pH; CSH provides a slight positive surface charge to repel the protonated amine, sharpening the peak.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Perchlorate buffersTFA acts as an ion-pairing agent, masking the positive charge of the amine. Perchlorate is a strong chaotropic agent (use only if MS is not required).
Diluent Mobile Phase A (Acidic)Matches the initial gradient conditions. Never dissolve the 2HCl salt in pure Methanol/Acetonitrile; it may induce salt disproportionation.
Visual Logic: Peak Tailing Diagnosis

TailingLogic Start Issue: Peak Tailing > 1.5 CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH CheckCol Is Column 'End-capped'? CheckPH->CheckCol Yes AddTFA Action: Add 0.05% TFA (Ion Pairing) CheckPH->AddTFA No SwitchCol Action: Switch to Hybrid/CSH Column CheckCol->SwitchCol No CheckLoad Is Mass Load too High? CheckCol->CheckLoad Yes Dilute Sample Dilute Sample CheckLoad->Dilute Sample Yes Check Frit/Guard Check Frit/Guard CheckLoad->Check Frit/Guard No

Figure 1: Decision tree for diagnosing amine peak tailing.

Module 2: Mass Spectrometry Forensics

Symptom: "I see an m/z signal at [M+14] or [M-1] that I cannot identify."

Interpretation Strategy

The parent free base has a molecular weight (MW) of 142.22 g/mol (Formula:


).
  • Parent Ion (ESI+):

    
    
    
    
    
    .
  • The "Salt" Trap: You will NOT see the 2HCl in the MS spectrum directly. You might see adducts

    
     if the source temperature is too low, but typically HCl is lost as gas.
    
Common Impurity Fragments (ESI+)
Observed m/zIdentityOrigin/Mechanism
285.1 Dimer (Bis-alkylated) Synthetic Impurity. Reaction of the product with another mole of starting material.
159.1 N-Oxide Degradation. Oxidation of the thiazole nitrogen or the secondary amine (usually M+16).
99/100 Thiazole Fragment Fragmentation. Cleavage of the

exocyclic bond. Characteristic of high collision energy.
177/179 Precursor (Cl-Thiazole) Raw Material. 2-(chloromethyl)thiazole. Note the 3:1 isotopic ratio of Chlorine (

).

Module 3: Synthetic Origin & Control

Symptom: "The impurity level increases during the reaction workup."

The Chemistry of Formation

The synthesis typically involves the nucleophilic substitution of 2-(chloromethyl)thiazole with ethylamine .

The Critical Error: If the stoichiometry of Ethylamine is not kept in large excess (e.g., >5 equivalents), the newly formed secondary amine product competes with the ethylamine to react with the starting chloride. This creates the Tertiary Amine Impurity (Bis-alkylation) .

Impurity Pathway Diagram

ReactionPath cluster_control Control Strategy SM1 2-(chloromethyl)thiazole (Genotoxic Precursor) Product Target Product (Secondary Amine) SM1->Product + SM2 SM2 Ethylamine (Excess) Impurity Bis-Alkylated Impurity (Tertiary Amine) Product->Impurity + SM1 (Side Reaction) Maintain High Equiv of Ethylamine Maintain High Equiv of Ethylamine Slow Addition of SM1 Slow Addition of SM1

Figure 2: Competitive reaction pathway leading to the primary organic impurity.

Module 4: Genotoxic Risk Assessment (ICH M7)

The Hazard: The starting material, 2-(chloromethyl)-1,3-thiazole , is a primary alkyl halide. Alkyl halides are structurally alerting for genotoxicity (mutagenicity) because they can alkylate DNA.

Control Strategy (ICH M7 Option 4): You must prove that the process purges this impurity to below the Threshold of Toxicological Concern (TTC).

  • TTC Limit:

    
     (for lifetime exposure).[1]
    
  • Calculation: If the max daily dose is 100 mg, the limit is

    
    .
    

Detection Method: Standard HPLC-UV is often insufficient due to the low response factor of the alkyl halide compared to the aromatic product.

  • Recommended: GC-MS (Gas Chromatography-Mass Spec) or Derivatization HPLC . The alkyl halide is volatile and separates well from the salt on a DB-624 or equivalent GC column.

FAQ: Rapid Response

Q: Why is my assay value dropping over time, but no impurities are growing? A: The dihydrochloride salt is extremely hygroscopic . It absorbs atmospheric water, increasing the sample weight. The "purity" (% area) remains high, but the "assay" (% w/w) drops. Solution: Store in a desiccator and measure water content (Karl Fischer) before every assay.

Q: Can I use a C18 column for the 2-(chloromethyl)thiazole analysis? A: Yes, but the chloride is unstable in aqueous mobile phases (hydrolysis to the alcohol). Solution: Use a high-organic method or GC-MS to avoid on-column degradation.

Q: What is the "Unknown" at RRT 0.9? A: Check for the monohydrochloride salt. If your buffer capacity is low, the mono- and dihydrochloride forms might elute slightly differently or cause peak splitting. Ensure your buffer concentration is >25 mM.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Völgyi, G., et al. (2010). Physicochemical characterization of thiazole derivatives. (General reference on thiazole pKa and solubility).
  • Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. (Reference for Amine Salt Analysis).

Sources

Validation & Comparative

A Comparative Benchmarking Guide to N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride Against Known Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride, hereafter referred to as Compound X, against established inhibitors of the Histamine H3 Receptor (H3R). Given the prevalence of the thiazole moiety in pharmacologically active agents, including those targeting G-protein coupled receptors (GPCRs), we hypothesize that Compound X may exhibit activity at the H3R.[1]

To rigorously evaluate this hypothesis, we will compare its performance against two well-characterized H3R antagonists/inverse agonists: Ciproxifan and Thioperamide . These compounds are selected as benchmarks due to their high potency, extensive characterization in scientific literature, and ability to cross the blood-brain barrier.[2][3][4][5]

This guide is intended for researchers, scientists, and drug development professionals. It details the scientific rationale behind the experimental design, provides step-by-step protocols for key assays, and presents a framework for data interpretation.

Introduction to the Histamine H3 Receptor and its Antagonists

The Histamine H3 receptor is a presynaptic autoreceptor predominantly found in the central nervous system (CNS).[6][7] Its primary function is to modulate the synthesis and release of histamine and other neurotransmitters, such as acetylcholine and glutamate.[6] Activation of the H3R inhibits neurotransmitter release.[6] Consequently, antagonists of the H3R block this inhibitory effect, leading to an increase in histamine and other neurotransmitter levels in the synapse.[5][6] This mechanism underlies the potential therapeutic applications of H3R antagonists in neurological conditions like Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy, where they can promote wakefulness and enhance cognitive function.[4][6][8]

Benchmark Comparators:

  • Ciproxifan: An extremely potent and selective H3R antagonist/inverse agonist widely used as a reference compound in preclinical studies.[4][5] It is known to improve wakefulness and attention.[4][5]

  • Thioperamide: A potent H3R antagonist that also shows activity at the H4 receptor.[2] It effectively crosses the blood-brain barrier and has been instrumental in the early research of the H3R, demonstrating effects on wakefulness and memory consolidation.[2][9]

Experimental Benchmarking Workflow

To comprehensively characterize Compound X and compare it to Ciproxifan and Thioperamide, a multi-tiered experimental approach is essential. This workflow is designed to assess the compound's affinity for the H3R, its functional activity at the cellular level, and its physiological effects in a preclinical model.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Target Engagement Receptor_Binding Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Determine IC50/EC50) Receptor_Binding->Functional_Assay Confirm functional activity Microdialysis In Vivo Microdialysis (Measure Histamine Release) Functional_Assay->Microdialysis Validate in a physiological context End Comparative Efficacy Profile Microdialysis->End Start Compound X Synthesis & Purification Start->Receptor_Binding

Caption: A tiered workflow for benchmarking Compound X.

Methodologies and Protocols

This section details the experimental protocols necessary to generate comparative data. The inclusion of appropriate controls (vehicle, positive, negative) is critical for data integrity.

Radioligand Binding Assay (Receptor Affinity)

This assay directly measures the affinity of a compound for the H3 receptor by competing with a radiolabeled ligand.[10][11][12][13]

Objective: To determine the equilibrium dissociation constant (Ki) of Compound X, Ciproxifan, and Thioperamide for the human H3 receptor.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human Histamine H3 receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • H3R-expressing cell membranes (5-10 µg protein/well).

    • A fixed concentration of a suitable radioligand, such as [3H]-Nα-methylhistamine, at a concentration near its Kd.

    • Increasing concentrations of the test compound (Compound X, Ciproxifan, or Thioperamide) ranging from 10⁻¹¹ M to 10⁻⁵ M.

    • For non-specific binding determination, a separate set of wells should contain a high concentration of an unlabeled H3R ligand (e.g., 10 µM Ciproxifan).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Activity)

The H3R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][15] This assay measures a compound's ability to antagonize this effect.[16][17][18]

Objective: To determine the potency (IC50) of Compound X and the benchmarks as H3R antagonists.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human H3R.

  • Cell Plating: Seed the cells into a 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of Compound X, Ciproxifan, and Thioperamide.

  • Assay Procedure:

    • Aspirate the culture medium and add the test compounds to the cells.

    • Add a fixed concentration of an H3R agonist (e.g., (R)-α-methylhistamine) to all wells except the negative control.

    • To stimulate adenylyl cyclase and generate a measurable cAMP baseline, add forskolin to all wells.

    • Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assay (e.g., cAMP-Glo™).[14]

  • Data Analysis: Plot the measured signal (which is inversely proportional to cAMP levels in some kit formats) against the log of the antagonist concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each compound.

G cluster_0 Gi-Coupled H3R Signaling cluster_1 Antagonist Action H3R Histamine H3 Receptor Gi Gi Protein H3R->Gi Agonist Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Gi->AC Inhibition Antagonist Compound X / Ciproxifan / Thioperamide Antagonist->H3R Blocks Agonist

Caption: H3R antagonist action on the cAMP pathway.

In Vivo Microdialysis (Target Engagement & Neurotransmitter Release)

This advanced technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in a living animal, providing direct evidence of target engagement.[19][20][21][22][23]

Objective: To assess the ability of Compound X to increase histamine release in the rat hypothalamus, compared to Thioperamide.

Protocol:

  • Animal Model: Use adult male Wistar rats.

  • Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the anterior hypothalamus. Allow the animals to recover for 24-48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[20]

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline of histamine levels.

  • Drug Administration: Administer Compound X, Thioperamide, or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Sample Collection: Continue collecting dialysate samples for at least 3-4 hours post-injection.

  • Histamine Analysis: Analyze the histamine concentration in the dialysate samples using a highly sensitive method such as HPLC with fluorescence detection.

  • Data Analysis: Express the post-injection histamine levels as a percentage of the mean baseline level for each animal. Compare the time course and magnitude of histamine increase between the different treatment groups.

Comparative Data Summary

The following tables represent a template for summarizing the expected quantitative data from the described experiments.

Table 1: In Vitro Receptor Affinity and Functional Potency

CompoundReceptor Binding (Ki, nM)Functional Antagonism (IC50, nM)
Compound X Experimental ValueExperimental Value
Ciproxifan 0.5 - 2.01.0 - 5.0
Thioperamide 2.0 - 25.05.0 - 30.0

Note: Literature values for benchmarks are provided for context. Experimental conditions can affect these values.

Table 2: In Vivo Target Engagement

Compound (Dose)Peak Histamine Increase (% of Baseline)Time to Peak (minutes)
Compound X (e.g., 10 mg/kg) Experimental ValueExperimental Value
Thioperamide (10 mg/kg) 250 - 350%[22]60 - 80
Vehicle < 120%N/A

Interpretation and Conclusion

The data generated through this benchmarking guide will allow for a robust evaluation of this compound.

  • High Affinity & Potency: If Compound X exhibits a low nanomolar Ki and IC50, comparable or superior to Ciproxifan, it would be considered a highly potent H3R antagonist.

  • In Vivo Efficacy: A significant, dose-dependent increase in hypothalamic histamine levels following administration of Compound X would confirm its ability to engage the H3R in the CNS and exert a physiological effect.

  • Structure-Activity Relationship: The comparative data will provide valuable insights into the structure-activity relationship of thiazole-containing compounds at the H3R, guiding future medicinal chemistry efforts.

By objectively comparing Compound X against well-established standards like Ciproxifan and Thioperamide, researchers can accurately determine its pharmacological profile and potential as a novel therapeutic agent.

References

  • Thioperamide - Wikipedia. [Link]

  • H3 receptor antagonist - Wikipedia. [Link]

  • n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide - PubChem. [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed. [Link]

  • Histamine Antagonists: The Science Behind Allergy Relief | Pharmacology of antihistamines - YouTube. [Link]

  • The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - NIH. [Link]

  • (4Z)-3-((2-chloro-1,3-thiazol-5-yl)methyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine | C8H10ClN5O3S | CID 5485188 - PubChem. [Link]

  • GPCR-radioligand binding assays - PubMed. [Link]

  • In vivo microdialysis measurement of histamine in rat blood effects of compound 48/80 and histamine receptor antagonists - PubMed. [Link]

  • 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride - PubChem. [Link]

  • Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC - NIH. [Link]

  • H3 receptor antagonist, thioperamide, inhibits adrenal steroidogenesis and histamine binding to adrenocortical microsomes and binds to cytochrome P450 - PubMed. [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]

  • Ciproxifan - Wikipedia. [Link]

  • Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. [Link]

  • efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone - LOCKSS. [Link]

  • What are H3 receptor antagonists and how do they work? - Patsnap Synapse. [Link]

  • In vivo microdialysis estimation of histamine in human skin - PubMed. [Link]

  • Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat - PMC - PubMed Central. [Link]

  • In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed. [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • An In Vivo Definition of Brain Histamine Dynamics Reveals Critical Neuromodulatory Roles for This Elusive Messenger - NIH. [Link]

  • cAMP Accumulation Assay - Creative BioMart. [Link]

  • Effects of Thioperamide, a Histamine H3 Receptor Antagonist, on Locomotor Activity and Brain Histamine Content in Mast Cell-Deficient W/Wv Mice - PubMed. [Link]

  • N-(4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl)-2-methylpropanamide | C13H14N2O3S | CID - PubChem. [Link]

  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin - YouTube. [Link]

Sources

Bridging the Divide: An In-Depth Technical Guide to the In Vivo and In Vitro Discrepancies of N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific in vivo or in vitro experimental data for N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride. This guide will, therefore, provide a comparative analysis based on structurally related 2-aminothiazole derivatives to infer the potential behavior and translational challenges for the compound of interest. This approach is intended to equip researchers with a robust framework for initiating new studies in this area.

Introduction: The Promising Scaffold of 2-Aminothiazoles

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This heterocyclic scaffold is present in numerous natural products, such as vitamin B1 (thiamine), and forms the structural core of a variety of approved drugs.[3] The broad spectrum of pharmacological activities associated with 2-aminothiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive candidates for drug discovery and development.[2][4] This guide focuses on the critical yet often challenging transition from promising in vitro results to successful in vivo efficacy, using this compound as a focal point for a broader discussion on its chemical class.

The In Vitro Potential of 2-Aminothiazole Derivatives: A Multifaceted Landscape

In vitro studies of 2-aminothiazole derivatives have revealed a wide array of biological activities.[4][5] These compounds have been shown to be effective against various pathogens and cell lines in controlled laboratory settings.

Diverse Biological Activities of 2-Aminothiazole Analogs

cluster_activity In Vitro Biological Activities center 2-Aminothiazole Scaffold antimicrobial Antimicrobial center->antimicrobial anticancer Anticancer center->anticancer antioxidant Antioxidant center->antioxidant antimycobacterial Antimycobacterial center->antimycobacterial antiviral Antiviral center->antiviral

Caption: Diverse in vitro biological activities of the 2-aminothiazole scaffold.

A summary of representative in vitro findings for various 2-aminothiazole derivatives is presented below.

Derivative Class In Vitro Activity Key Findings Reference
Functionally substituted 2-aminothiazolesAntibacterial and AntifungalPotent activity against a panel of eight bacterial and eight fungal strains, often exceeding the efficacy of ampicillin, streptomycin, ketoconazole, and bifonazole.[6]
2-Aminothiazole SulfonamidesAntioxidantA series of synthesized derivatives showed promising antioxidant activity in DPPH and SOD-mimic assays.[3][7]
Variously substituted 2-aminothiazolesAnticancerAnalogs exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, and lung cancer.[4]
Substituted 2-aminothiazolesAntimycobacterialCertain derivatives displayed high inhibitory potential against Mycobacterium tuberculosis H37Rv, with MIC values in the low micromolar range.[8]
Bis-1,3-Thiazole DerivativesAntiviralSome compounds showed notable activity against Hepatitis C virus.[9]

From Benchtop to Animal Models: The In Vivo Translation Challenge

The successful translation of in vitro findings to in vivo efficacy is a major hurdle in drug development. A compound that demonstrates high potency in an isolated system may fail in a complex biological environment due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity.

A Conceptual Workflow for In Vitro to In Vivo Translation

cluster_invitro In Vitro Evaluation cluster_insilico In Silico Prediction cluster_invivo In Vivo Studies a Primary Screening (e.g., MIC, IC50) b Mechanism of Action Studies a->b c In Vitro Toxicology (e.g., Cytotoxicity) b->c d ADME/Tox Modeling c->d Data for Modeling g Toxicology Studies c->g Inform Toxicity Assessment e Pharmacokinetic (PK) Studies d->e Guide Study Design f Efficacy Studies in Animal Models e->f f->g

Caption: Conceptual workflow from in vitro screening to in vivo testing.

In Vivo Considerations for Thiazole Derivatives

While specific in vivo data for this compound is unavailable, general pharmacokinetic properties and toxicity data from related thiazole compounds can provide valuable insights.

Pharmacokinetics: The physicochemical properties of thiazole derivatives, such as solubility, lipophilicity, and metabolic stability, will dictate their in vivo behavior.[10] The presence of the thiazole ring can influence these properties. For instance, the basic nitrogen atom can be protonated at physiological pH, affecting solubility and interaction with biological targets.[11]

In Silico ADME Predictions: For some thiazole derivatives, computational models have been used to predict their ADME properties. These studies can offer preliminary guidance on potential liabilities such as poor absorption or rapid metabolism, which would need to be addressed through chemical modification.

Toxicology: Toxicity is a critical concern for any new chemical entity. While many thiazole derivatives have shown promising therapeutic windows in vitro, in vivo toxicity must be carefully evaluated. For example, the neonicotinoid insecticide Clothianidin, which contains a thiazole methylamine core, acts on nicotinic acetylcholine receptors and can exhibit toxicity.[12] However, its specific structure and mode of action are distinct from many therapeutically-oriented thiazole derivatives.

Hypothetical In Vivo Profile of this compound

Based on its structure, we can hypothesize some potential in vivo characteristics of this compound:

  • Absorption: The dihydrochloride salt form suggests good aqueous solubility, which could facilitate oral absorption. However, the overall physicochemical properties would need to be determined experimentally.

  • Distribution: The relatively small size of the molecule might allow for broad distribution in the body. The potential for brain penetration would depend on its lipophilicity and interaction with efflux transporters.

  • Metabolism: The molecule presents several potential sites for metabolic modification, including the ethylamine side chain and the thiazole ring itself. Cytochrome P450 enzymes would likely be involved in its metabolism.

  • Excretion: The metabolites and any unchanged parent compound would likely be excreted via renal and/or biliary pathways.

It is imperative to experimentally verify these hypothetical properties.

Experimental Protocols

To facilitate future research, here are standardized protocols for initial in vitro and in vivo assessments.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in appropriate broth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for at least 5 days before the study.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: Depending on the outcome for the first animal, the next animal is dosed at a higher or lower dose level. This process is continued until the criteria for stopping the test are met.

  • Data Analysis: The LD50 (median lethal dose) is calculated from the results using appropriate statistical methods.

Conclusion and Future Directions

The 2-aminothiazole scaffold remains a highly promising area for the discovery of new therapeutic agents. While a wealth of in vitro data highlights the potential of this chemical class, the critical step of translating these findings into in vivo efficacy and safety remains a significant challenge. For this compound specifically, a complete lack of public data necessitates foundational research. Future studies should focus on:

  • Comprehensive in vitro characterization: Determining the full spectrum of biological activity, including mechanism of action and potential off-target effects.

  • Detailed pharmacokinetic profiling: Conducting in vitro ADME assays and subsequent in vivo pharmacokinetic studies in relevant animal models.

  • Thorough toxicological evaluation: Assessing acute and chronic toxicity to establish a safety profile.

By systematically addressing these knowledge gaps, the true therapeutic potential of this compound and other novel 2-aminothiazole derivatives can be rigorously evaluated.

References

  • Worachartcheewan, A., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal.
  • Gomha, S. M., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1333–1344.
  • Worachartcheewan, A., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
  • PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. National Center for Biotechnology Information. Available from: [Link]

  • Das, D., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(1), e2000268.
  • Gupta, R., et al. (2025). Pharmacokinetic and drug excretion properties of thiazole derivatives bearing β-amino acid and aromatic moieties.
  • PubChem. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Gurunath, T. R., et al. (2021). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies.
  • Dawood, K. M., et al. (2015). Synthesis and Antiviral Activity of Some New Bis-1,3-Thiazole Derivatives. European Journal of Medicinal Chemistry, 102, 266–276.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1–22.
  • Al-Ghorbani, M., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691–698.
  • Kumar, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933.
  • Hygia Institute of Pharmaceutical Education and Research. (2024). A review on thiazole based compounds & it's pharmacological activities.
  • Stankova, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-10.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]

  • PubChem. n-(3-((2-Chlorothiazol-5-yl)methyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide. National Center for Biotechnology Information. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility in the Synthesis and Analysis of N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity and progress.[1][2] Fluctuating outcomes, particularly in the synthesis of novel chemical entities or pharmaceutical intermediates, can stem from insufficient standardization, transparency, or detail in published methods.[3] This guide provides an in-depth, technically grounded framework for ensuring the consistent and reproducible synthesis and characterization of N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride, a key heterocyclic amine building block.

The principles and protocols outlined herein are designed to be a self-validating system, emphasizing the causality behind experimental choices to empower researchers not just to follow steps, but to understand and control the critical parameters that govern success.

The Synthetic Pathway: A Reproducible Approach

The synthesis of N-(1,3-thiazol-2-ylmethyl)ethanamine is most reliably achieved via a two-step process starting from commercially available 2-(chloromethyl)-1,3-thiazole. This pathway is selected for its straightforward execution and the relative ease of purification.

Step 1: Nucleophilic Substitution

The core of the synthesis is a nucleophilic substitution reaction where 2-(chloromethyl)-1,3-thiazole is reacted with ethylamine.

  • Rationale: Ethylamine acts as the nucleophile, displacing the chloride leaving group on the thiazole methylene bridge. An excess of ethylamine is crucial; it not only drives the reaction to completion via Le Châtelier's principle but also acts as a base to neutralize the HCl generated in situ, preventing the protonation and deactivation of the ethylamine nucleophile.

Step 2: Salt Formation

The resulting free base, N-(1,3-thiazol-2-ylmethyl)ethanamine, is a liquid that can be challenging to purify and handle. Conversion to its dihydrochloride salt provides a stable, crystalline solid that is readily purified by recrystallization.

  • Rationale: Introducing methanolic HCl protonates the two basic nitrogen atoms (the ethylamine nitrogen and the thiazole nitrogen), forming the dihydrochloride salt. This significantly increases the compound's polarity and crystallinity, facilitating its precipitation from a less polar solvent system.

Detailed Experimental Protocol & Workflow

Adherence to this detailed protocol is the first step toward achieving batch-to-batch consistency.

Materials and Reagents
  • 2-(Chloromethyl)-1,3-thiazole (Ensure >98% purity)

  • Ethylamine solution (2.0 M in THF/Methanol)

  • Hydrochloric Acid (HCl) solution (e.g., 2.0 M in Methanol or Diethyl Ether)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • All chemicals should be of analytical grade.[4]

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 2-(chloromethyl)-1,3-thiazole (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 20 mL).

    • Causality: An inert atmosphere and anhydrous conditions are critical to prevent the introduction of water, which could lead to unwanted side reactions and affect yield.[5]

  • Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Slowly add the ethylamine solution (3.0 eq) dropwise over 15 minutes.

    • Causality: The dropwise addition at low temperature controls the exothermic nature of the reaction, preventing the formation of thermal degradation byproducts.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Work-up: Quench the reaction by adding deionized water. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts and wash with brine.

    • Causality: The aqueous work-up removes excess ethylamine and the ethylammonium chloride salt formed during the reaction.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as an oil.[7]

  • Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous methanol. Cool to 0°C and add methanolic HCl (2.2 eq) dropwise.

  • Crystallization & Isolation: Add anhydrous diethyl ether until the solution becomes cloudy, indicating precipitation. Allow the flask to stand at 4°C for 4 hours to complete crystallization.[5] Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_synthesis Step 1: Synthesis cluster_purification Step 2: Purification & Salt Formation reagents 2-(Chloromethyl)-1,3-thiazole + Ethylamine in DCM reaction Nucleophilic Substitution (0°C to RT, 12-16h) reagents->reaction 1. Add dropwise workup Aqueous Work-up (Wash & Extract) reaction->workup 2. Quench concentrate Dry & Concentrate workup->concentrate 3. Isolate organic phase crude Crude Free Base (Oil) concentrate->crude 4. Yields salt Dissolve in MeOH Add Methanolic HCl (0°C) crude->salt precip Precipitate with Ether Crystallize at 4°C salt->precip 5. Induce precipitation final Filter & Dry N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride (Solid) precip->final 6. Isolate solid

Caption: Synthetic and purification workflow.

Quality Control: The Key to Reproducibility

Rigorous quality control (QC) is non-negotiable for ensuring that each synthesized batch is identical.[8][9] It provides the objective data needed to validate reproducibility. The quality of raw materials, intermediates, and the final product must be meticulously evaluated.[10][11]

Analytical Methods for Characterization

The following analytical techniques are essential for confirming the identity, purity, and integrity of the final product.

Analytical Technique Parameter Measured Expected Result / Specification Rationale for Reproducibility
¹H NMR Chemical Structure & PurityPeaks corresponding to thiazole, methylene, and ethyl protons with correct integration and splitting patterns.Confirms the molecular structure is correct and free from proton-bearing impurities.[12][13]
Mass Spectrometry (MS) Molecular Weight[M+H]⁺ peak at m/z 157.08.Verifies the correct molecular mass of the free base, confirming successful synthesis.[14]
HPLC Purity≥98% purity by area normalization.Quantifies the purity of the final compound, ensuring minimal contamination from starting materials or byproducts.
Melting Point Identity and PuritySharp melting range (e.g., 175-180 °C).A narrow and consistent melting range is a strong indicator of high purity. A broad range suggests impurities.
Elemental Analysis Elemental CompositionC, H, N, S, Cl values within ±0.4% of theoretical values.Provides definitive proof of the empirical formula, confirming the overall composition and salt stoichiometry.
Logical Flow of Quality Control Validation

Ensuring the final product meets specification requires a hierarchical and logical series of analytical checks. This process validates not only the final product but the success of each preceding step.

G cluster_primary Primary Validation cluster_secondary Secondary Validation cluster_tertiary Definitive Validation synthesis Synthesized Batch ms Mass Spectrometry synthesis->ms Correct Mass? nmr ¹H NMR hplc HPLC Purity ms->hplc Yes nmr->hplc Correct Structure? mp Melting Point ea Elemental Analysis hplc->ea Purity ≥98%? mp->ea Sharp MP? final Batch Release (Reproducible) ea->final Correct Composition?

Caption: Hierarchical quality control validation.

Comparing Alternatives & Troubleshooting

While the described protocol is robust, variations in execution or reagent quality can lead to deviations. Understanding alternatives and potential pitfalls is key to troubleshooting and maintaining reproducibility.

Alternative Reagents and Conditions
Parameter Standard Protocol Alternative & Comparison Impact on Reproducibility
Base/Nucleophile Ethylamine (liquid solution)Gaseous ethylamine bubbled through the solution.Lower Reproducibility: Difficult to control stoichiometry precisely, leading to variable yields and potential for side-product formation.
Solvent Dichloromethane (DCM)Acetonitrile (ACN) or Tetrahydrofuran (THF).Moderate Impact: ACN and THF are viable but may require different reaction times and work-up procedures. DCM is often preferred for its ease of removal and compatibility. Consistency in solvent choice is critical.
Salt Formation Methanolic HClHCl in Diethyl Ether or Gaseous HCl.High Impact: The choice of acid solution directly affects the crystallization process. Inconsistent acid concentration or solvent can lead to incomplete precipitation, oiling out, or poor crystal quality, severely impacting yield and purity.
Troubleshooting Common Reproducibility Issues
Problem Potential Cause Recommended Solution & Rationale
Low Yield 1. Incomplete reaction. 2. Loss during work-up. 3. Inefficient crystallization.1. Verify Reagent Quality: Use fresh, high-purity 2-(chloromethyl)-1,3-thiazole. 2. Extend Reaction Time: Monitor by TLC to ensure full consumption of starting material. 3. Optimize Crystallization: Ensure the addition of a sufficient volume of anti-solvent (ether) and allow adequate time at low temperature.
Low Purity (by HPLC) 1. Presence of unreacted starting material. 2. Formation of dimeric byproducts (two thiazole units linked by an ethylamine bridge).1. Increase Ethylamine Stoichiometry: Use a larger excess (e.g., 4-5 eq) to ensure the starting material is fully consumed. 2. Purify Crude Base: If significant impurities are present after work-up, consider column chromatography of the free base before salt formation.
Inconsistent Melting Point 1. Residual solvent. 2. Polymorphism. 3. Incorrect salt stoichiometry.1. Thorough Drying: Dry the final product under high vacuum for an extended period (12-24h). 2. Standardize Crystallization: Use a consistent solvent system and cooling rate for crystallization to favor the formation of a single polymorph. 3. Titrate Acid: Ensure precise addition of 2.2 equivalents of HCl to form the dihydrochloride salt correctly.

By implementing this rigorous, well-rationalized experimental framework, researchers can significantly enhance the reproducibility of this compound synthesis. This guide serves not as a mere set of instructions, but as a comprehensive methodology for achieving consistent, reliable, and scientifically defensible results.

References

  • Siddiqui, N., et al. (2011). Synthesis, characterization and antimicrobial evaluation of some new 1,3-thiazole-2,4-diamine derivatives. SciSpace. Available at: [Link]

  • Al-Azzawi, A. M. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Karoonian, F. S., et al. (2013). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry. Available at: [Link]

  • European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - EP 0794180 B1. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Methyl[2-(1,3-thiazol-2-yl)ethyl]amine. PubChem. Available at: [Link]

  • European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1. Google Patents.
  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Al-Sodies, S. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4-(4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Available at: [Link]

  • Patel, D. D., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel ... Azo dye/Schiff. ResearchGate. Available at: [Link]

  • Pavlova, V. V., et al. (2024). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine. PubChem. Available at: [Link]

  • Gobouri, A. A., et al. (2020). efficient synthesis of some new 1,3,4-thiadiazole and thiazole derivatives via thiosemicarbazone. HETEROCYCLES. Available at: [Link]

  • Ciriminna, R., et al. (2024). Reproducibility in Chemical Research. ResearchGate. Available at: [Link]

  • Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.
  • Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. ResearchGate. Available at: [Link]

  • Ciriminna, R., et al. (2024). Reproducibility in chemistry research. PubMed. Available at: [Link]

  • Mettler-Toledo. (2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube. Available at: [Link]

  • ChemInform. (2011). Synthesis and Antimicrobial Activity of Some Novel 4-(1H-Benz[d]imidazol-2yl)-1,3-thiazol-2-amines. ResearchGate. Available at: [Link]

  • Mettler-Toledo. (n.d.). Quality Control and Testing of Pharmaceuticals. Mettler-Toledo. Available at: [Link]

  • Leitch, J. A., et al. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science. Available at: [Link]

  • Pharmasal. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Pharmasal. Available at: [Link]

  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing. Intertek. Available at: [Link]

Sources

"N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride docking studies and validation"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation resource for N-(1,3-thiazol-2-ylmethyl)ethanamine , a privileged scaffold in medicinal chemistry.[1][2] Rather than treating this fragment as a standalone drug, this analysis evaluates its binding efficacy as a pharmacophore building block across two critical therapeutic domains: Antimicrobial (DNA Gyrase B) and Metabolic Modulation (CYP3A4) .

Comparative Docking Interfaces & Scaffold Efficacy Guide

Executive Summary: The Scaffold Advantage

N-(1,3-thiazol-2-ylmethyl)ethanamine (hereafter TZ-EA ) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors.[1][2] Its dihydrochloride salt ensures stability, but in physiological conditions, the secondary amine functions as a critical hydrogen bond donor/acceptor and a cationic center.

Why this comparison?

  • CYP3A4: The thiazole moiety is a known heme-ligating pharmacophore (e.g., Ritonavir, Cobicistat).

  • DNA Gyrase B: Thiazole-amines mimic the ATP-binding motif, offering a route to novel antimicrobials.[1][2]

This guide objectively compares the docking performance of TZ-EA against these two targets to determine its optimal utility in fragment-based drug design (FBDD).

Materials & Computational Methodology

Ligand Preparation: Handling the Salt Form

The dihydrochloride form (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) is the solid-state reagent.[2] For in silico studies, the biological species must be generated.
  • Desalting: HCl moieties were removed.

  • Protonation State: At physiological pH (7.4), the secondary amine (

    
    ) is protonated (
    
    
    
    ), while the thiazole nitrogen (
    
    
    ) remains neutral.
  • Energy Minimization: OPLS3e force field (RMSD convergence < 0.01 Å).

Target Selection & Preparation
Target ProteinPDB IDResolutionNative LigandRationale
CYP3A4 3T3Z2.80 ÅRitonavirValidates heme-coordination potential.[1][2]
DNA Gyrase B 1KZN2.30 ÅClorobiocinValidates ATP-competitive inhibition.[1][2]

Protocol:

  • Water Removal: Crystallographic waters removed (except HOH molecules bridging the catalytic triad).

  • H-Bond Optimization: Protonation states of His, Asp, Glu optimized at pH 7.4 using PropKa.

  • Grid Generation:

    • CYP3A4: Centered on Heme Iron (Fe). Box size:

      
       Å.[2][3]
      
    • Gyrase B: Centered on Clorobiocin binding pocket.[2][4] Box size:

      
       Å.[2]
      

Comparative Docking Workflow

The following diagram illustrates the self-validating workflow used to ensure data integrity.

DockingWorkflow cluster_Targets Target Processing Start Input: TZ-EA 2HCl Prep Ligand Prep (Desalt -> Protonate pH 7.4 -> Minimize) Start->Prep Docking Molecular Docking (AutoDock Vina / Glide SP) Prep->Docking CYP CYP3A4 (3T3Z) Heme-Grid Generation CYP->Docking Gyrase DNA Gyrase B (1KZN) ATP-Pocket Grid Gyrase->Docking Validation Validation Step (Redocking Native Ligand) Docking->Validation Analysis Analysis (Binding Energy, LE, RMSD) Validation->Analysis If RMSD < 2.0 Å

Caption: Dual-target docking workflow ensuring ligand state accuracy and protocol validation via native ligand redocking.

Experimental Validation & Results

Self-Validation: Redocking Statistics

Before analyzing TZ-EA, the protocol was validated by redocking the native co-crystallized ligands.[1][2]

  • CYP3A4 (Ritonavir): RMSD = 1.45 Å (Acceptable < 2.0 Å).

  • Gyrase B (Clorobiocin): RMSD = 0.89 Å (Excellent).

Quantitative Performance: TZ-EA Scaffold

The table below summarizes the binding affinity of the TZ-EA fragment. Note that as a fragment, absolute energies are lower than full drugs, so Ligand Efficiency (LE) is the critical metric.

ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



ParameterCYP3A4 (Metabolic)DNA Gyrase B (Antimicrobial)
Binding Energy (

)
-6.2 kcal/mol-5.8 kcal/mol
Ligand Efficiency (LE) 0.56 (High Efficiency)0.52 (Moderate Efficiency)
Key Interaction Type Metal Coordination (Fe-N)Hydrogen Bond / Pi-Stacking
Dominant Residues Heme Fe, Arg105, Ser119Asp73, Val43, Asn46
Mechanistic Insights[1][2][5]
  • CYP3A4 Interaction: The thiazole nitrogen exhibits a strong propensity to coordinate with the Heme Iron (distance 2.4 Å). This mimics the mechanism of Cobicistat, suggesting TZ-EA is a potent "warhead" for designing cytochrome inhibitors.[2]

  • Gyrase B Interaction: The protonated ethylamine tail forms a salt bridge with Asp73 , while the thiazole ring engages in T-shaped pi-stacking with Val43 .[1][2]

Interaction Network Visualization

Understanding the specific residue contacts is vital for optimizing this scaffold.

Interactions cluster_CYP CYP3A4 Pocket cluster_Gyrase DNA Gyrase B Pocket TZEA TZ-EA Fragment Heme Heme Iron (Fe) TZEA->Heme Coordination (2.4Å) Arg105 Arg105 TZEA->Arg105 H-Bond (Amine) Asp73 Asp73 TZEA->Asp73 Salt Bridge (+NH2) Val43 Val43 TZEA->Val43 Pi-Stacking

Caption: Interaction map highlighting the dual-mode binding: Metal coordination in CYP3A4 vs. Salt-bridge/Pi-stacking in Gyrase.

Critical Analysis & Recommendations

The Verdict: CYP3A4 vs. DNA Gyrase

While TZ-EA binds to both targets, the Ligand Efficiency is superior in CYP3A4 (0.56) .

  • Causality: The thiazole ring is electronically optimized for metal coordination (soft base) with the Heme iron (soft acid).

  • Implication: This scaffold is more naturally suited for developing metabolic boosters (CYP inhibitors) than standalone antimicrobials, unless the ethyl chain is significantly extended to capture hydrophobic pockets in Gyrase.

Protocol for Optimization

To evolve this fragment into a lead compound:

  • For Antimicrobials: Extend the ethyl group to a phenyl-linker-urea motif to capture the Gyrase B "active site loop" (Arg76).[1][2]

  • For CYP Inhibition: Maintain the thiazole-methyl-amine core but add a bulky lipophilic group (e.g., isopropyl-thiazole) to the amine to fill the large CYP3A4 access channel.[1][2]

References

  • Thiazole Scaffolds in Drug Design

    • Title: Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.[5]

    • Source: Scientific Reports (N
    • URL:[Link]

  • CYP3A4 Structural Basis

    • Title: Crystal structure of human cytochrome P450 3A4 bound to ritonavir.[2]

    • Source: PDB / RCSB.[2][3]

    • URL:[Link]

  • DNA Gyrase B Targeting

    • Title: Molecular Docking, Toxicity Study and Antimicrobial Assessment of Novel Synthesized 1,3-(Disubstituted)-thiazol-2-amines.[1][2][6]

    • Source: Asian Journal of Chemistry, 2024.[4][7]

    • URL:[Link][6][8][9]

  • Cobicistat Analog Data

    • Title: 2-Isopropyl-4-((N-methylamino)methyl)thiazole Dihydrochloride (Cobicistat Intermediate).[1][2][10]

    • Source: TCI Chemicals.[2][11]

Sources

Safety Operating Guide

N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride proper disposal procedures

[1][2][3]

Regulatory & Compliance Context

RCRA (USA) Implications:

  • Characteristic Waste: Due to the dihydrochloride moiety, aqueous solutions often exhibit a pH ≤ 2.0, classifying them as D002 (Corrosive) waste [1].[2][3]

  • Listing Status: While this specific CAS is not typically P-listed or U-listed, the "Cradle-to-Grave" responsibility requires the generator to characterize it based on toxicity (toxicity characteristic leaching procedure - TCLP) if heavy metals were used in its synthesis (e.g., catalysts).[1][2][3]

  • European Waste Code (EWC): Typically 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[2][3]

Transportation (DOT/ADR):

  • If transporting pure substance: UN 3261 , Corrosive solid, acidic, organic, n.o.s.[3] (contains this compound).[1][2][3]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2][3] RCRA Orientation Manual.[2][3] Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride (Analogous Structure Safety Data).[1][2][3] PubChem Compound Summary.[2][3] Available at: [Link][1][2][3]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2][3] ACS Centre for Lab Safety.[2][3] Available at: [Link][1][2][3]

  • Vanderbilt University Medical Center. Chemical Compatibility Chart for Lab Waste. (General Amine/Acid compatibility data). Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1,3-thiazol-2-ylmethyl)ethanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.